molecular formula C13H20ClNO2 B2805973 tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride CAS No. 2375269-89-7

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride

Cat. No.: B2805973
CAS No.: 2375269-89-7
M. Wt: 257.76
InChI Key: JIHCIBAFOIQNNL-UHFFFAOYSA-N
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Description

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride typically involves the esterification of 3-(aminomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its importance .

Properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;/h4-7H,8-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHCIBAFOIQNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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